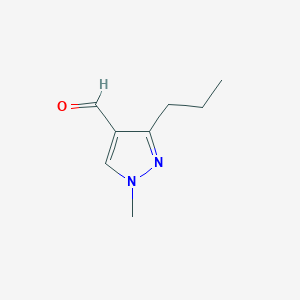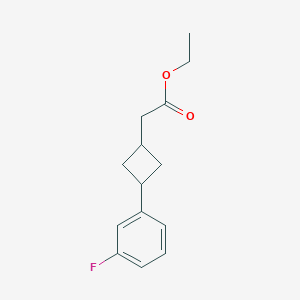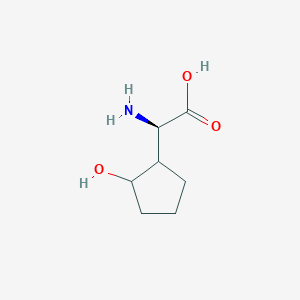
(2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid is a chiral amino acid derivative with a unique structure that includes a cyclopentane ring substituted with a hydroxyl group and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid typically involves the formation of key intermediates such as halohydrins, which undergo subsequent oxidation and nucleophilic substitution reactions . One common method involves the use of cyclopentene as a starting material, which is first converted to a halohydrin through halogenation and hydrolysis. The halohydrin is then oxidized to form an epoxide, which undergoes ring-opening with ammonia to introduce the amino group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, secondary amines, tertiary amines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism by which (2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of neurotransmitter levels, inhibition of metabolic enzymes, or interaction with cell surface receptors .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-2-(2-hydroxycyclopentyl)acetic acid: The enantiomer of the compound with similar properties but different biological activity.
Cyclopentylglycine: A structurally related compound with a cyclopentane ring and an amino group.
Hydroxyproline: An amino acid derivative with a hydroxyl group on the pyrrolidine ring.
Uniqueness
(2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups on a cyclopentane ring. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(7(10)11)4-2-1-3-5(4)9/h4-6,9H,1-3,8H2,(H,10,11)/t4?,5?,6-/m1/s1 |
Clave InChI |
CDTUOCOTIVFJEB-JMMWHDCWSA-N |
SMILES isomérico |
C1CC(C(C1)O)[C@H](C(=O)O)N |
SMILES canónico |
C1CC(C(C1)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


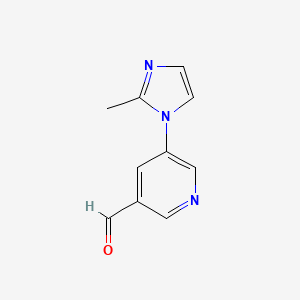
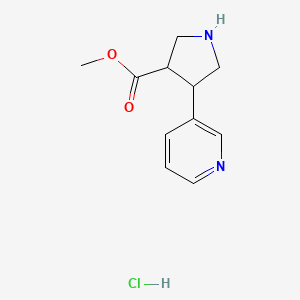

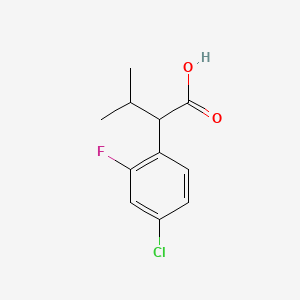
![3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13319398.png)
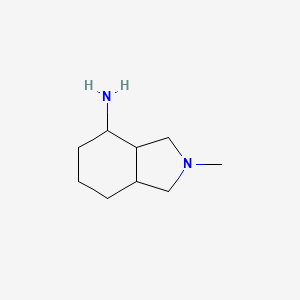

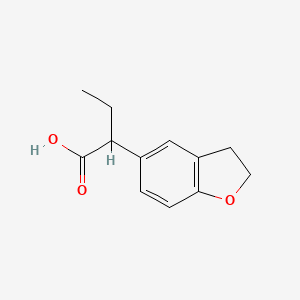
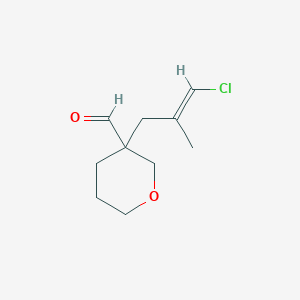
![2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13319439.png)

![N'-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide](/img/structure/B13319444.png)
